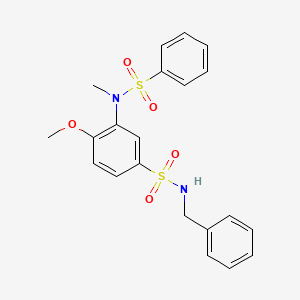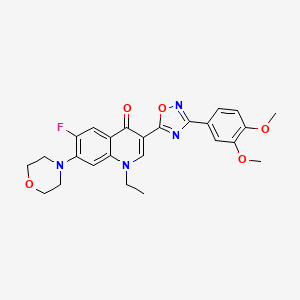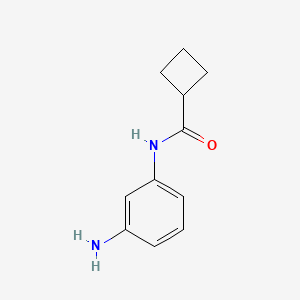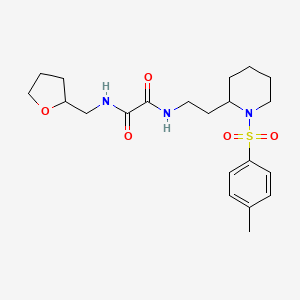![molecular formula C16H10Cl2N2O3S B2657463 Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 912767-15-8](/img/structure/B2657463.png)
Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic compound that belongs to the benzothiazole family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
Electrochemical Sensors and Biosensors
Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate can serve as a valuable component in electrochemical sensors and biosensors. Its unique structure allows for selective detection of specific analytes (such as heavy metals, organic pollutants, or biomolecules) through redox reactions. Researchers have explored its use in environmental monitoring, medical diagnostics, and food safety assessments .
Photodynamic Therapy (PDT) Agents
The compound’s photochemical properties make it a promising candidate for photodynamic therapy (PDT). PDT involves the activation of photosensitizers by light to generate reactive oxygen species, which selectively destroy cancer cells or microbial pathogens. Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate derivatives could enhance PDT efficacy by targeting specific tissues or pathogens .
Antibacterial Agents
Researchers have investigated the antibacterial potential of this compound. Its structural features, including the benzothiazole moiety, suggest activity against bacterial pathogens. By modifying the substituents, scientists aim to optimize its antibacterial properties. Preliminary studies have shown promising results against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Anticancer Drug Development
The benzothiazole scaffold has been associated with anticancer activity. Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate derivatives could be explored as potential anticancer agents. Researchers investigate their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Structural modifications may enhance selectivity and potency .
Organic Light-Emitting Diodes (OLEDs)
Certain benzothiazole derivatives exhibit luminescent properties, making them suitable for OLEDs. By incorporating Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate into OLED materials, researchers aim to improve device efficiency, color purity, and stability. These applications contribute to the advancement of display technologies .
Heterocyclic Synthesis and Medicinal Chemistry
The compound’s benzothiazole ring serves as a versatile building block in heterocyclic synthesis. Medicinal chemists can modify it to create novel derivatives with specific pharmacological activities. Potential applications include designing new drugs for various diseases, such as inflammation, neurodegenerative disorders, or cardiovascular conditions .
Propriétés
IUPAC Name |
methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-12-10(17)6-7-11(18)13(12)24-16/h2-7H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOMHGIGKMVGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![Sodium;3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate](/img/structure/B2657388.png)

![7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657390.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2657392.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2657398.png)

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2657402.png)